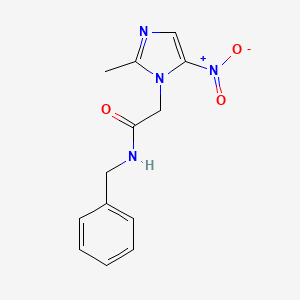![molecular formula C23H19FN4 B5789062 1-(4-fluorophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B5789062.png)
1-(4-fluorophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone is a hydrazone compound that has gained significant attention in scientific research. This compound has shown potential in various applications, including as an antitumor agent, anti-inflammatory agent, and antimicrobial agent.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone involves the inhibition of various cellular pathways. It induces apoptosis in cancer cells by activating the caspase pathway. It also inhibits the proliferation of cancer cells by blocking the cell cycle progression.
As an anti-inflammatory agent, the compound inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. It also inhibits the activation of NF-κB, a transcription factor that plays a key role in inflammation.
The antimicrobial activity of the compound is attributed to its ability to disrupt the bacterial cell wall and membrane.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-fluorophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone have been extensively studied. The compound has been shown to induce apoptosis in cancer cells, inhibit the proliferation of cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(4-fluorophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone in lab experiments include its potent antitumor, anti-inflammatory, and antimicrobial activities. However, the compound has limitations in terms of its solubility and stability, which can affect its efficacy in certain experimental conditions.
Future Directions
There are several future directions for the study of 1-(4-fluorophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone. One potential direction is to investigate its efficacy in combination with other anticancer agents. Another direction is to explore its potential as an anti-inflammatory and antimicrobial agent in clinical settings. Additionally, the development of more stable and soluble analogs of the compound could improve its efficacy in lab experiments and clinical applications.
Synthesis Methods
The synthesis of 1-(4-fluorophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone involves the reaction of 2-(4-methylphenyl)-4-quinazolinyl hydrazine with 1-(4-fluorophenyl)ethanone. The reaction is carried out in the presence of a suitable solvent and a catalyst. The yield of the compound can be improved by optimizing the reaction conditions.
Scientific Research Applications
1-(4-fluorophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has been extensively studied for its antitumor activity. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. The compound induces apoptosis in cancer cells by activating the caspase pathway. It also inhibits the proliferation of cancer cells by blocking the cell cycle progression.
This compound has also shown potential as an anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. It has been shown to be effective in animal models of inflammatory diseases such as rheumatoid arthritis and colitis.
Furthermore, 1-(4-fluorophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has antimicrobial activity against various bacterial and fungal strains. It inhibits the growth of bacteria by disrupting the bacterial cell wall and membrane.
properties
IUPAC Name |
N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-(4-methylphenyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4/c1-15-7-9-18(10-8-15)22-25-21-6-4-3-5-20(21)23(26-22)28-27-16(2)17-11-13-19(24)14-12-17/h3-14H,1-2H3,(H,25,26,28)/b27-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGUSCDGGKQHKS-JVWAILMASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NN=C(C)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)N/N=C(\C)/C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-(4-methylphenyl)quinazolin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5788982.png)


![3-[(4-nitrobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5789019.png)


![3-methyl-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5789031.png)
![1-(2-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5789033.png)

![N-[2-(4-morpholinyl)ethyl]cyclooctanamine](/img/structure/B5789039.png)
![2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5789045.png)
![4-chloro-2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol](/img/structure/B5789050.png)
![N-(2,4-dichlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5789056.png)
